3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, which is known for its diverse biological activities, and a piperazine ring, which is commonly found in many pharmacologically active compounds. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds containing thiazole rings, such as this one, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biochemical pathways.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds . The presence of the thiazole ring and the diphenyl group in the compound could potentially influence its binding affinity and selectivity towards its targets.
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . These could include pathways related to inflammation, microbial infection, cancer, and other diseases.
Pharmacokinetics
The presence of the thiazole ring and the diphenyl group in the compound could potentially influence its pharmacokinetic properties .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting α-haloketones with thiourea. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an appropriate amine under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted thiazole derivatives .
Scientific Research Applications
3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring
Uniqueness
3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is unique due to its combination of a thiazole ring and a piperazine ring, which imparts a distinct set of biological activities. The presence of the carboxamide group further enhances its potential as a therapeutic agent by increasing its stability and solubility .
Properties
IUPAC Name |
3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-18-15-22(12-13-23(18)19-21-11-14-27-19)20(26)24(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-11,14H,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKOMYJUQLPMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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